![molecular formula C28H25BrO B14212769 1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene CAS No. 832744-36-2](/img/structure/B14212769.png)
1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with ethynyl and hexyloxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron (III) bromide.
Sonogashira Coupling: The bromobenzene is then subjected to a Sonogashira coupling reaction with an ethynyl-substituted phenyl compound. This reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst, under an inert atmosphere.
Hexyloxy Substitution: The final step involves the introduction of the hexyloxy group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate compound with a hexyloxy-substituted phenylacetylene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反応の分析
Types of Reactions
1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds.
科学的研究の応用
1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene has several scientific research applications, including:
Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and bioactive molecules.
Organic Synthesis: The compound is utilized as an intermediate in the synthesis of complex organic molecules and polymers.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
作用機序
The mechanism of action of 1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ethynyl and hexyloxyphenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1-Bromo-4-(hexyloxy)benzene: Similar in structure but lacks the ethynyl groups.
1-Bromo-4-ethynylbenzene: Contains the ethynyl group but lacks the hexyloxyphenyl substitution.
1-Bromo-4-phenoxybenzene: Contains a phenoxy group instead of the hexyloxyphenyl group.
Uniqueness
1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene is unique due to the presence of both ethynyl and hexyloxyphenyl groups, which confer distinct electronic and steric properties. These features make the compound valuable in various applications, particularly in material science and organic synthesis.
特性
CAS番号 |
832744-36-2 |
|---|---|
分子式 |
C28H25BrO |
分子量 |
457.4 g/mol |
IUPAC名 |
1-bromo-4-[2-[4-[2-(4-hexoxyphenyl)ethynyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C28H25BrO/c1-2-3-4-5-22-30-28-20-16-26(17-21-28)13-11-24-8-6-23(7-9-24)10-12-25-14-18-27(29)19-15-25/h6-9,14-21H,2-5,22H2,1H3 |
InChIキー |
JCJFJFVHWPWZIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
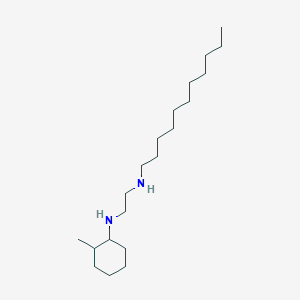
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
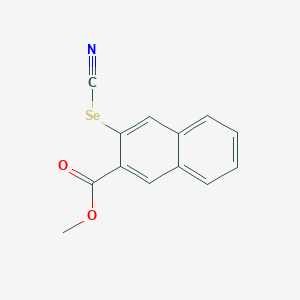
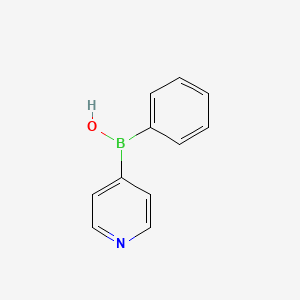
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)


![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
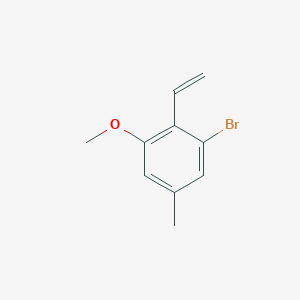
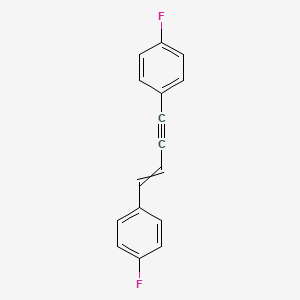

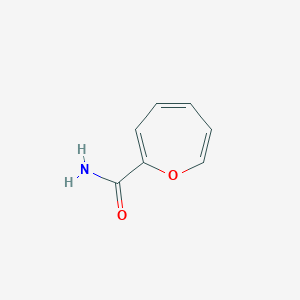
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
